molecular formula C18H22N2O4 B14627291 4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- CAS No. 59209-63-1

4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl-

Cat. No.: B14627291
CAS No.: 59209-63-1
M. Wt: 330.4 g/mol
InChI Key: DPLNJSDJRIRCSZ-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with N-methyl-1,3-dioxo-2-ethyl-2-indanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity. The process might also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineacetamide derivatives: Compounds with similar structures but different substituents on the morpholine ring.

    Indanone derivatives: Compounds with the indanone core structure but different functional groups.

Uniqueness

4-Morpholineacetamide, N-(1,3-dioxo-2-ethyl-2-indanyl)-N-methyl- is unique due to its specific combination of the morpholine and indanone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

59209-63-1

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2-ethyl-1,3-dioxoinden-2-yl)-N-methyl-2-morpholin-4-ylacetamide

InChI

InChI=1S/C18H22N2O4/c1-3-18(16(22)13-6-4-5-7-14(13)17(18)23)19(2)15(21)12-20-8-10-24-11-9-20/h4-7H,3,8-12H2,1-2H3

InChI Key

DPLNJSDJRIRCSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)N(C)C(=O)CN3CCOCC3

Origin of Product

United States

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